![molecular formula C9H9NO5S B072369 Quinolin-8-ol Sulfate CAS No. 1130-05-8](/img/structure/B72369.png)
Quinolin-8-ol Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-ol Sulfate is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is known for its ability to chelate metal ions, making it an important tool in analytical chemistry.
Wirkmechanismus
The mechanism of action of Quinolin-8-ol Sulfate involves the formation of a complex with metal ions. The compound has a high affinity for metal ions, making it an effective chelating agent. The complex formed between Quinolin-8-ol Sulfate and metal ions can be easily detected and quantified using various analytical techniques.
Biochemical and Physiological Effects
Quinolin-8-ol Sulfate has no known biochemical or physiological effects. The compound is not used for medicinal purposes and is only used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Quinolin-8-ol Sulfate in lab experiments is its ability to chelate metal ions selectively. This makes it an effective tool for separating metal ions from a mixture. However, one limitation of using Quinolin-8-ol Sulfate is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of Quinolin-8-ol Sulfate in scientific research. One area of interest is the development of new methods for synthesizing the compound. Another area of interest is the use of Quinolin-8-ol Sulfate in the purification of metal ions for use in catalysis and other applications. Additionally, there is potential for the use of Quinolin-8-ol Sulfate in the development of new sensors for metal ions.
Synthesemethoden
Quinolin-8-ol Sulfate can be synthesized through various methods, including the reaction of quinoline-8-ol with sulfuric acid, or the reaction of quinoline with sodium bisulfate. The synthesis method depends on the specific application of the compound.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-ol Sulfate has been widely used in scientific research due to its ability to chelate metal ions. The compound is commonly used in analytical chemistry to determine the concentration of metal ions in a sample. It can also be used to separate metal ions from a mixture, making it an important tool in the purification of metal ions.
Eigenschaften
CAS-Nummer |
1130-05-8 |
---|---|
Produktname |
Quinolin-8-ol Sulfate |
Molekularformel |
C9H9NO5S |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
quinolin-8-ol;sulfuric acid |
InChI |
InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4) |
InChI-Schlüssel |
MRUMAIRJPMUAPZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |
Andere CAS-Nummern |
148-24-3 |
Piktogramme |
Irritant |
Synonyme |
8-hydroxyquinolinium hydrogen sulphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.